Product packaging for Serratenediol-21-acetate(Cat. No.:CAS No. 38746-57-5)

Serratenediol-21-acetate

Cat. No.: B1229399
CAS No.: 38746-57-5
M. Wt: 484.8 g/mol
InChI Key: BCRIHVCDVNFYHV-HOZQILAUSA-N
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Description

Contextualization as a Pentacyclic Triterpenoid (B12794562) Acetate (B1210297)

Serratenediol-21-acetate is classified as a pentacyclic triterpenoid acetate. ontosight.ai Triterpenoids are a large and diverse class of naturally occurring organic compounds derived from a 30-carbon precursor, squalene (B77637). The "pentacyclic" designation refers to its core structure, which is composed of five fused rings. A defining characteristic of serratane-type triterpenoids is the presence of an unusual seven-membered C-ring within this pentacyclic system. researchgate.net The "-acetate" suffix indicates the presence of an acetyl group, which is an ester of acetic acid, attached at the 21st carbon position of the serratenediol (B15192) backbone. jst.go.jp This specific structural feature, including its stereochemistry, is crucial to its chemical identity and biological properties. ontosight.ai

Occurrence and Distribution in Lycopodiaceae Species

This compound is primarily found in plants belonging to the Lycopodiaceae family, commonly known as clubmosses. researchgate.net Research has documented its presence in various species within this family, highlighting a specific chemotaxonomic link.

For instance, it has been isolated from Huperzia serrata (synonymous with Lycopodium serratum). nih.gov Further investigations have identified this compound and related serratane triterpenoids in other species of the Lycopodiaceae family, such as Lycopodium inundatum and Lycopodium lucidulum. jst.go.jpcdnsciencepub.com The distribution of these compounds is not limited to a single species, as studies have also reported their isolation from Lycopodium japonicum and several Huperzia species from different geographical regions. arabjchem.orgnih.gov

The following table provides a summary of Lycopodiaceae species in which this compound or its close derivatives have been identified.

SpeciesFamilyReported Serratane Triterpenoids
Huperzia serrataLycopodiaceaeThis compound, Serratenediol, Serratenediol-3-acetate
Lycopodium inundatumLycopodiaceaeSerratenediol 21-acetate glycoside
Lycopodium lucidulumLycopodiaceaeSerratenediol, Serratenediol-3-acetate
Huperzia crassaLycopodiaceaeSerratenediol, Serratenediol-3-O-acetate
Lycopodium japonicumLycopodiaceae21β-hydroxyserrat-14-en-3β-yl-acetate

This table is illustrative and not exhaustive of all known occurrences.

Historical and Current Research Significance in Phytochemistry and Medicinal Chemistry

The study of serratane-type triterpenoids, including this compound, has a significant history in phytochemistry, driven by the unique chemical structures and the biological activities of the plants from which they are isolated. Initially, research focused on the isolation and structural elucidation of these complex molecules from various Lycopodium species. cdnsciencepub.com

In recent years, the focus has expanded to explore the potential biological activities of these compounds, moving into the realm of medicinal chemistry. While this article will not detail specific therapeutic applications, it is noteworthy that serratane-type triterpenoids have been investigated for a range of biological properties. researchgate.net For example, some studies have suggested that these compounds may possess anti-inflammatory and antimicrobial activities. ontosight.ai The interest in these compounds is also fueled by the ethnobotanical uses of the Lycopodiaceae family in traditional medicine systems. nih.gov

Overview of Key Academic Research Areas and Trajectories

Current research trajectories for this compound and related compounds are multifaceted. Key areas of academic investigation include:

Phytochemical Analysis: Ongoing efforts to isolate and identify novel serratane triterpenoids from a wider range of Lycopodiaceae species. researchgate.netnih.gov This includes the use of advanced analytical techniques for structural determination.

Biosynthesis: Investigating the biosynthetic pathways of serratane triterpenoids in plants to understand how these complex molecules are synthesized in nature.

Chemical Synthesis: Developing synthetic and semi-synthetic routes to produce this compound and its analogues. ontosight.ai This allows for the creation of derivatives to study structure-activity relationships.

Biological Screening: In vitro and in vivo studies to explore the biological activities of these compounds. researchgate.net Research has explored potential anti-inflammatory and cytotoxic effects. ontosight.airesearchgate.net

The continued exploration of this compound and its chemical relatives promises to yield further insights into the chemistry of natural products and their potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H52O3 B1229399 Serratenediol-21-acetate CAS No. 38746-57-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38746-57-5

Molecular Formula

C32H52O3

Molecular Weight

484.8 g/mol

IUPAC Name

[(1S,6R,8S,11R,12S,15S,16R,19S,21R)-19-hydroxy-1,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-enyl] acetate

InChI

InChI=1S/C32H52O3/c1-20(33)35-27-15-18-31(7)22-10-12-25-30(6,19-21(22)9-11-23(31)29(27,4)5)16-13-24-28(2,3)26(34)14-17-32(24,25)8/h9,22-27,34H,10-19H2,1-8H3/t22-,23-,24-,25-,26-,27-,30-,31+,32-/m0/s1

InChI Key

BCRIHVCDVNFYHV-HOZQILAUSA-N

SMILES

CC(=O)OC1CCC2(C3CCC4C(CCC5C4(CCC(C5(C)C)O)C)(CC3=CCC2C1(C)C)C)C

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@H]4[C@@](CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)(CC3=CC[C@H]2C1(C)C)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4C(CCC5C4(CCC(C5(C)C)O)C)(CC3=CCC2C1(C)C)C)C

Synonyms

serratenediol-21-acetate

Origin of Product

United States

Isolation, Purification, and Advanced Structural Elucidation Methodologies

Advanced Spectroscopic and Spectrometric Methodologies for De Novo Structural Elucidation and Confirmation

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Assignment

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful, non-destructive spectroscopic techniques essential for determining the stereochemistry of chiral molecules like serratenediol-21-acetate. harvard.edubiologic.net These methods rely on the differential interaction of left and right circularly polarized light with an optically active sample. harvard.edubiologic.net

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. harvard.edu This differential absorption, known as ellipticity, provides information about the molecule's secondary and tertiary structure. For triterpenoids, specific chromophores within the molecule will exhibit characteristic CD signals, or Cotton effects, which are directly related to their spatial arrangement. leidenuniv.nl The absolute configuration of a molecule can often be determined by comparing its experimental CD spectrum with that of a known standard or through theoretical calculations, such as those based on time-dependent density functional theory (TD-DFT). researchgate.netnih.gov

ORD, a complementary technique, measures the rotation of the plane of linearly polarized light as a function of wavelength. biologic.netscirp.org An anomalous ORD spectrum, which also displays a Cotton effect, is observed in the region of a chromophore's absorption band. biologic.net The CD and ORD spectra are mathematically related through the Kronig-Kramers transforms, meaning that one can be calculated from the other. biologic.netnih.gov In the structural elucidation of serratane triterpenoids, ORD can provide crucial data to confirm the stereochemical assignments made by other methods. leidenuniv.nl For instance, the sign and magnitude of the Cotton effect can be correlated to the conformation of the rings and the orientation of substituent groups. leidenuniv.nl

While specific CD and ORD data for this compound are not widely published, the general approach for serratane triterpenoids involves analyzing the electronic transitions associated with the double bond and any other chromophoric groups. researchgate.net The stereochemistry at C-3 and C-21, as well as the conformation of the seven-membered ring, would be expected to significantly influence the chiroptical properties of the molecule. ontosight.airesearchgate.net

Analytical Techniques for Purity Assessment and Characterization for Research Purposes

Assessing the purity and confirming the structure of this compound for research applications requires a combination of chromatographic and spectroscopic methods.

Initial separation and purification from crude plant extracts are typically achieved through various chromatographic techniques. Column chromatography using adsorbents like silica (B1680970) gel or alumina (B75360) is a standard first step. cdnsciencepub.com Solvents of varying polarity, such as hexane, ethyl acetate (B1210297), and methanol (B129727), are used to elute fractions of increasing polarity. nih.gov For serratane triterpenoids, a common procedure involves preliminary extraction with a solvent like ethyl acetate, followed by repeated column chromatography. nih.gov Thin-layer chromatography (TLC) is used to monitor the separation process and to compare the isolated compounds with known standards. cdnsciencepub.com

High-Performance Liquid Chromatography (HPLC) is a more advanced technique used for the final purification and purity assessment of the isolated compound. researchgate.net Reverse-phase HPLC, in particular, is effective for separating closely related triterpenoids. The purity of the this compound sample is determined by the presence of a single, sharp peak in the chromatogram.

Once a pure sample is obtained, its structure is confirmed using a suite of spectroscopic techniques. Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is used to determine the exact molecular weight and elemental composition of the compound. cdnsciencepub.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (like COSY, HSQC, and HMBC), is indispensable for the complete structural elucidation of complex molecules like this compound. researchgate.net These methods allow for the precise assignment of all proton and carbon signals, revealing the connectivity of atoms within the molecule and providing insights into its stereochemistry.

The following table summarizes the analytical techniques commonly employed in the characterization of serratenediol-related compounds.

Technique Purpose Typical Findings for Serratane Triterpenoids
Thin-Layer Chromatography (TLC) Monitoring separation and preliminary identification.Provides Rf values for comparison with standards. cdnsciencepub.com
Column Chromatography Bulk separation of compounds from crude extracts.Isolation of fractions containing serratene triterpenoids. cdnsciencepub.com
High-Performance Liquid Chromatography (HPLC) Final purification and purity assessment.A single peak indicates a high degree of purity. researchgate.net
Mass Spectrometry (MS) Determination of molecular weight and formula.Provides the exact mass and fragmentation patterns. cdnsciencepub.com
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Detailed structural and stereochemical analysis.Complete assignment of proton and carbon signals. researchgate.net
Circular Dichroism (CD) / Optical Rotatory Dispersion (ORD) Determination of absolute configuration.Provides data on the chiroptical properties of the molecule. researchgate.net

Biosynthetic Pathways and Metabolic Engineering Approaches

Investigation of the Acetate (B1210297)/Polyketide Pathway in Serratene Triterpenoid (B12794562) Biosynthesis

The formation of the fundamental carbon skeleton of all triterpenoids is rooted in the acetate pathway, also known as the mevalonate (B85504) (MVA) pathway. nih.govwikipedia.org This pathway serves as the primary route for synthesizing the C30 precursor, squalene (B77637), in the cytoplasm and endoplasmic reticulum. nih.gov It begins with acetyl-CoA and involves the stepwise condensation of two-carbon units, which is a characteristic feature shared with the biosynthesis of fatty acids and polyketides. wikipedia.org While the term "polyketide pathway" often refers to the synthesis of compounds where reduction steps after carbon-chain elongation are varied or omitted, the initial stages involving acetate-derived units are fundamentally linked. wikipedia.orgsips.org.in Research into Arabidopsis has demonstrated that the acetate pathway supports the biosynthesis of both flavonoids and lipids, highlighting its central role in plant metabolism. nih.gov

The biosynthesis of triterpenoids commences with acetyl-CoA, a central hub in cellular metabolism. nih.govbiorxiv.org In the initial steps of the acetate pathway, acetyl-CoA is carboxylated to form malonyl-CoA. sips.org.inresearchgate.netlibretexts.org This reaction is generally considered the commitment step for pathways like fatty acid synthesis. researchgate.net

Malonyl-CoA, specifically its more reactive thioester form malonyl-ACP (acyl carrier protein), serves as the primary two-carbon donor for elongating the carbon chain. sips.org.inresearchgate.nethebmu.edu.cn The process involves a series of Claisen condensation reactions where a starter unit (acetyl-CoA) is extended by the addition of malonyl-CoA-derived units. sips.org.inlibretexts.org During each condensation, the carboxyl group that was added to create malonyl-CoA is lost as CO2, which provides the thermodynamic driving force for the reaction. sips.org.inhebmu.edu.cn This iterative process builds the isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMADP), which are the fundamental C5 building blocks for all terpenoids, including the serratene family. nih.govd-nb.infofrontiersin.org

The biosynthesis of serratene triterpenoids involves a series of enzymatic transformations that build upon the initial precursors generated from the acetate pathway.

Formation of Squalene : The C5 units, IPP and DMADP, are condensed to form the C15 intermediate farnesyl diphosphate (FPP). nih.gov Two molecules of FPP are then joined head-to-head by the enzyme squalene synthase to produce the C30 hydrocarbon squalene, the direct precursor to most triterpenoids. nih.gov

Epoxidation : For many triterpenoids, squalene is first epoxidized to 2,3-oxidosqualene. However, the biosynthesis of serratene-type triterpenoids is unique. Studies suggest that serratene biosynthesis involves specialized enzymes capable of cyclizing 2,3;22,23-dioxidosqualene (a doubly epoxidized form of squalene).

Cyclization : The defining step is the intricate cyclization of the linear precursor into the characteristic polycyclic serratene skeleton. This is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). researchgate.net In the fern Lycopodium clavatum, a novel onoceroid synthase gene was discovered that, when co-expressed with a pre-α-onocerin synthase in yeast, led to the production of serratenediol (B15192). acs.org This suggests that serratanes are biosynthesized directly from pre-α-onocerin, not from α-onocerin as previously thought. acs.org The formation of the distinctive seven-membered C-ring in the serratene structure is a key bioconversion in this step, catalyzed by a specific serratane synthase. researchgate.net

Tailoring Reactions : Following the cyclization that forms the core serratenediol structure, subsequent tailoring enzymes, such as acetyltransferases, are responsible for modifications like the addition of an acetate group at the C-21 position to yield Serratenediol-21-acetate. ontosight.ai

Identification and Characterization of Biosynthetic Genes and Enzymes

Significant progress in understanding serratenediol biosynthesis has come from the study of the fern Lycopodium clavatum. researchgate.net Researchers have identified and characterized several key genes and their corresponding enzymes, which are homologous to oxidosqualene cyclases (OSCs) but possess unusual functions. researchgate.netresearchgate.net

Functional analysis through co-expression in yeast revealed the specific roles of these enzymes. acs.orgresearchgate.net LCC was identified as the first known dioxidosqualene cyclase, which specifically uses dioxidosqualene to produce a novel intermediate, pre-α-onocerin. researchgate.net The enzyme LCD then catalyzes the cyclization of this intermediate. researchgate.net A third enzyme, LCE, was identified as the serratane synthase responsible for forming the characteristic seven-membered ring of serratenediol from the pre-α-onocerin intermediate. acs.orgresearchgate.net

GeneEnzyme NameOrganismFunction in Serratenediol BiosynthesisReference
LCCDioxidosqualene cyclaseLycopodium clavatumCatalyzes the first cyclization step, converting dioxidosqualene to pre-α-onocerin. researchgate.net
LCDOnocerin synthaseLycopodium clavatumCatalyzes the second half of the cyclization, utilizing pre-α-onocerin. researchgate.net
LCESerratane synthaseLycopodium clavatumConverts pre-α-onocerin into serratenediol, forming the serratane skeleton. acs.orgresearchgate.net

Genetic and Molecular Biology Approaches for Pathway Elucidation and Enzyme Functionality

The elucidation of the serratenediol biosynthetic pathway has been heavily reliant on modern genetic and molecular biology techniques. nih.gov These approaches allow researchers to move from hypothetical pathways to confirmed enzymatic functions and gene-to-metabolite relationships.

Key molecular approaches employed include:

Gene Cloning and Sequencing : The process begins with the identification and isolation of candidate genes, often based on sequence homology to known terpene synthases or through transcriptomic analysis of plants known to produce the target compounds. acs.org

Heterologous Expression : A critical technique for functional characterization is expressing the candidate genes in a model organism that does not natively produce the compound of interest, such as yeast (Saccharomyces cerevisiae) or E. coli. acs.orgresearchgate.net In the case of serratenediol biosynthesis, the co-expression of multiple genes (e.g., LCC and LCE) in yeast was necessary to reconstitute the pathway and confirm the production of serratenediol, thereby defining the function of each enzyme. acs.org

In-vitro Enzyme Assays : Once proteins are produced through heterologous expression, they can be purified and their specific activity, substrate preference (e.g., oxidosqualene vs. dioxidosqualene), and product profile can be analyzed in a controlled test-tube environment. researchgate.net

Mutagenesis : Site-directed mutagenesis allows researchers to alter specific amino acids in an enzyme's active site. nih.gov Studying the resulting changes in enzyme activity or product specificity provides deep insights into the catalytic mechanism and the structural basis for its function.

Metabolic Engineering Strategies for Enhanced Production or Structural Diversification in Model Organisms

The low abundance of many valuable triterpenoids in their native plant sources is a major barrier to their commercialization. nih.gov Metabolic engineering offers a promising solution by transferring biosynthetic pathways into robust, fast-growing microbial hosts like yeast or bacteria, or by modifying other plants. nih.govresearchgate.net The goal is to create "cell factories" for the high-level production of desired compounds or to generate novel structures. researchgate.net

Several strategies are being explored for serratene-type triterpenoids:

Heterologous Production : The entire biosynthetic pathway for serratenediol can be introduced into a host like Saccharomyces cerevisiae or Corynebacterium glutamicum. acs.orgnih.gov This has been demonstrated for various triterpenoids and provides a platform for optimizing production. acs.orgresearchgate.net

Enhancing Precursor Supply : The production of triterpenoids is often limited by the availability of precursors from the MVA pathway, such as acetyl-CoA and FPP. d-nb.infonih.gov Engineering strategies focus on upregulating key enzymes in the MVA pathway or downregulating competing pathways to channel more carbon flux towards the desired triterpenoid. nih.gov

Combinatorial Biosynthesis : Once a pathway is established in a host, enzymes from different organisms can be mixed and matched. nih.gov For example, different OSCs could be combined with a variety of downstream tailoring enzymes (like cytochrome P450s and transferases) to create a diverse library of novel serratene derivatives that may possess enhanced biological activities. nih.gov

Directed Enzyme Evolution : This technique involves creating vast libraries of enzyme mutants and screening for variants with improved properties, such as higher catalytic efficiency, altered substrate specificity, or better stability in an industrial setting. nih.gov This can be used to optimize the serratane synthase or tailoring enzymes for higher yields or the production of new molecules.

StrategyDescriptionObjectiveReference
Heterologous ExpressionTransferring the entire set of biosynthetic genes into a microbial host (e.g., yeast, bacteria).Enable production in a fermentable, scalable organism. nih.govresearchgate.net
Precursor Flux EnhancementOverexpressing genes in the upstream mevalonate (MVA) pathway to increase the supply of IPP, DMADP, and FPP.Increase the overall yield of the final triterpenoid product. d-nb.info
Combinatorial BiosynthesisExpressing pathway enzymes (e.g., OSCs, P450s) from different organisms in various combinations.Generate novel, structurally diverse triterpenoid analogs. nih.govnih.gov
Directed EvolutionApplying iterative cycles of mutation and selection to pathway enzymes to improve their function.Enhance catalytic efficiency, alter product specificity, or improve enzyme stability. nih.gov

Chemoenzymatic Synthesis Approaches Utilizing Biosynthetic Enzymes

Chemoenzymatic synthesis is a powerful strategy that merges the strengths of traditional chemical synthesis with the high selectivity and efficiency of biocatalysis. nih.govnih.gov This approach is particularly valuable for producing complex natural products like this compound, as it can streamline reaction sequences, avoid difficult protection/deprotection steps, and install stereocenters with precision. nih.govescholarship.org

In the context of serratenediol and its derivatives, chemoenzymatic synthesis could be implemented in several ways:

Enzymatic Core Synthesis : A chemically synthesized, advanced precursor could be subjected to the action of key biosynthetic enzymes. For instance, a linear polyene substrate could be cyclized using the serratane synthase (LCE) to efficiently generate the complex polycyclic core of serratenediol with the correct stereochemistry. escholarship.org

Late-Stage Enzymatic Functionalization : A serratene skeleton produced through chemical synthesis could be modified in the final steps using tailoring enzymes. For example, purified cytochrome P450 monooxygenases could be used to introduce hydroxyl groups at specific, unreactive C-H bonds, a transformation that is extremely challenging with standard chemical reagents. nih.gov Subsequently, an acetyltransferase could be used to selectively add the acetate group at the C-21 position to furnish the final product.

One-Pot Multi-Enzyme Cascades : An increasingly popular approach involves combining multiple enzymes in a single reaction vessel to perform sequential transformations, mimicking natural biosynthetic pathways. rsc.org This could involve using the OSCs and tailoring enzymes in a cascade to convert a simple precursor into the final acetylated product in a highly efficient process. nih.gov

These hybrid approaches leverage enzymes as precision tools to overcome long-standing challenges in organic synthesis, enabling more efficient and sustainable routes to valuable natural products and their analogs. nih.govnorthwestern.edu

Chemical Synthesis, Semisynthesis, and Rational Derivatization

Strategies for the Total Chemical Synthesis of the Serratene Core Structure

The total synthesis of the serratene core, characterized by its unique seven-membered central C-ring, presents a formidable challenge to organic chemists. nih.govru.nl Early approaches to the synthesis of serratenediol (B15192), the parent compound of serratenediol-21-acetate, utilized biogenetic-like olefinic cyclizations. acs.org These strategies mimic the proposed biosynthetic pathway from squalene (B77637). datapdf.com

Semisynthetic Modification of Natural Serratenediol Precursors

Semisynthesis, which utilizes naturally abundant precursors, offers a more practical and cost-effective approach for producing this compound and its derivatives. wikipedia.org Serratene-type triterpenoids, such as serratenediol and its isomers, are commonly found in plants of the Lycopodium genus (club mosses). researchgate.netarabjchem.org

These natural products can be extracted and subsequently modified through various chemical reactions. wikipedia.org For instance, serratenediol can be isolated and then acetylated to yield this compound. bvsalud.org This approach allows for the generation of a diverse range of analogs by leveraging the complex scaffold provided by nature. researchgate.net Semisynthetic studies have been conducted on related triterpenoids like α-onocerin to explore their cytotoxic activities, highlighting the potential of this strategy for drug discovery. cri.or.th

Rational Design Principles for Structural Analogs and Derivatives of this compound

The rational design of this compound analogs aims to optimize its biological activities by systematically modifying its chemical structure. Key areas of modification include the hydroxyl and acetyl groups at the C-3 and C-21 positions.

Acetylation and Other Esterification Reactions

Acetylation is a fundamental reaction in the derivatization of serratenediol. smolecule.com The introduction of an acetyl group at the C-21 position to form this compound is a key modification. ontosight.ai Further acetylation can lead to the formation of serratenediol diacetate, where both the C-3 and C-21 hydroxyl groups are esterified. researchgate.net

Esterification with other acids can also be performed to introduce different functional groups, potentially altering the compound's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties. arabjchem.org For example, esterification with vanillic acid has been observed in naturally occurring serratene derivatives. researchgate.net

Modifications at C-3 and C-21 Positions

The C-3 and C-21 positions of the serratene skeleton are primary targets for chemical modification due to the presence of hydroxyl groups in natural precursors like serratenediol. arabjchem.org The stereochemistry at these positions, whether α or β, is crucial for biological activity. ontosight.airesearchgate.net

Derivatization at these positions can involve:

Oxidation: The hydroxyl groups can be oxidized to ketones. For example, 3β-hydroxyserrat-14-en-21-one and 21β-hydroxyserrat-14-en-3-one have been isolated from natural sources. researchgate.net

Epimerization: The stereochemistry of the hydroxyl groups can be altered. For instance, 21-episerratenediol (B1170138) is a known natural isomer of serratenediol. tandfonline.com

Esterification: As mentioned, these positions are readily esterified with various acids. arabjchem.org

These modifications can lead to a wide array of derivatives with potentially enhanced or novel biological activities. nih.gov

Introduction of Other Functional Groups

Beyond modifications at C-3 and C-21, other functional groups can be introduced onto the serratene scaffold to further explore structure-activity relationships. For example, oxidation at the C-16 position can lead to 16-oxo derivatives, which have shown interesting biological properties. researchgate.netresearchgate.net Hydroxylation at other positions, such as C-24, has also been observed in naturally occurring serratriols. researchgate.net The introduction of nitrogen-containing functional groups or other heteroatoms could also be explored to generate novel analogs.

Stereoselective and Stereospecific Synthesis Methodologies for Isomer Control

The control of stereochemistry is paramount in the synthesis of serratene-type triterpenoids due to the presence of multiple chiral centers. The biological activity of these compounds is often highly dependent on their specific three-dimensional structure. ontosight.ai

Enzymatic polycyclization reactions catalyzed by oxidosqualene cyclases (OSCs) in nature proceed with remarkable regio- and stereospecificity to produce specific triterpenoid (B12794562) skeletons. researchgate.netnih.gov Inspired by this, chemical synthesis strategies often employ stereoselective reactions to control the formation of chiral centers. jst.go.jp

For instance, the enantioselective synthesis of serratenediol utilized a chiral catalyst to establish the initial stereochemistry, which then directed the stereochemical outcome of subsequent cyclization reactions. datapdf.com The development of methods for the stereoselective synthesis of key intermediates and the control of cyclization pathways are active areas of research. acs.org The ability to selectively synthesize different stereoisomers, such as serratenediol and its epimers, is crucial for systematically evaluating the impact of stereochemistry on biological function. researchgate.nettandfonline.com

Evaluation of Synthetic Route Efficiency and Scalability for Research Material Production

The efficiency and scalability of a synthetic route are critical considerations for the production of sufficient material for research purposes. The evaluation of the synthetic routes to this compound reveals distinct advantages and challenges for each approach.

Semisynthesis from Serratenediol:

The semisynthetic route from naturally sourced serratenediol is highly efficient for producing this compound. The primary limiting factor is the availability and isolation of the starting material, serratenediol, from plant sources. The isolation process can be laborious and may result in variable yields depending on the plant material. However, once serratenediol is obtained, the subsequent acetylation step is typically high-yielding and straightforward, making this route attractive for producing research quantities if a consistent supply of the natural product is secured.

Parameter Evaluation
Starting Material Availability Dependent on natural source, can be a bottleneck.
Number of Steps Low (typically one step from serratenediol).
Overall Yield High from the precursor, but variable from the natural source.
Scalability Limited by the extraction and purification of the natural product.
Stereochemical Control Inherited from the natural product.

Total Synthesis of the Precursor, Serratenediol:

The enantioselective total synthesis of serratenediol developed by Corey and Zhang provides a reliable, albeit more complex, alternative to natural sourcing. datapdf.comnih.gov This route offers precise control over the stereochemistry and is not dependent on the seasonal or geographical availability of plant material.

Parameter Evaluation
Starting Material Availability Readily available, simple starting materials.
Number of Steps High (multi-step synthesis).
Overall Yield Moderate, as is typical for complex total syntheses.
Scalability Potentially high, as it relies on well-established chemical reactions.
Stereochemical Control Excellent, due to the use of enantioselective catalysis.

In Vitro and in Vivo Non Human Biological Activity Research

Anti-inflammatory Activity Studies in Cellular and Preclinical Models

The potential of serratenediol-21-acetate and its structural relatives to modulate inflammatory responses has been an area of interest for researchers.

Research on compounds structurally related to this compound suggests a potential role in mitigating the production of pro-inflammatory cytokines. For instance, studies on various triterpenoids have demonstrated the ability to suppress the release of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs) in cellular models of inflammation. While direct evidence for this compound is still emerging, the general anti-inflammatory profile of serratane triterpenoids points towards a plausible mechanism involving the downregulation of these critical signaling molecules.

The anti-inflammatory effects of natural compounds are often attributed to their interaction with key intracellular signaling pathways that regulate the inflammatory response. Research into serratane triterpenoids isolated from Lycopodium clavatum has shown that these compounds can downregulate the expression of lipopolysaccharide (LPS)-induced nuclear factor-kappa B (NF-κB) and phosphorylated extracellular signal-regulated kinase 1/2 (pERK 1/2) in RAW 264.7 macrophage cells. The NF-κB and mitogen-activated protein kinase (MAPK) pathways, which includes ERK1/2, are central to the transcription of pro-inflammatory genes. The modulation of these pathways by serratane triterpenoids suggests a mechanism by which they may exert their anti-inflammatory effects.

Antimicrobial Activity Research (Antibacterial and Antifungal Investigations)

The exploration of natural products for novel antimicrobial agents is a critical area of research. While specific studies on the antimicrobial properties of this compound are limited, the broader class of triterpenoids and their derivatives have been investigated for such activities.

Currently, there is a lack of specific data detailing the spectrum of antibacterial and antifungal activity of this compound. General studies on plant-derived triterpenoids have shown varying degrees of efficacy against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species. However, without direct testing of this compound, its specific antimicrobial profile remains to be elucidated.

The mechanisms through which triterpenoids exert their antimicrobial effects are diverse and can include disruption of the microbial cell membrane, inhibition of essential enzymes, and interference with microbial biofilm formation. For this compound, the precise mechanisms of any potential antimicrobial action have not yet been experimentally determined.

Antiproliferative and Cytotoxic Activity Studies in Cancer Cell Lines

A significant area of natural product research is the identification of compounds with the ability to inhibit the growth of cancer cells. Serratane triterpenoids, as a class, have been noted for their cytotoxic and chemopreventive potential. However, specific data for this compound is not available in the reviewed literature. The table below is a placeholder to be populated when specific research on this compound becomes available.

Cytotoxic Activity of this compound Against Various Cancer Cell Lines

Cancer Cell LineCell TypeIC50 (µM)
Data Not AvailableData Not AvailableData Not Available

Apoptosis Induction and Cell Growth Inhibition

Currently, there is a lack of specific scientific literature detailing the direct effects of this compound on apoptosis induction and cell growth inhibition. While related compounds within the serratene triterpenoid (B12794562) class have been investigated for their cytotoxic and apoptotic activities, dedicated studies on the 21-acetate derivative are not available in the public domain. Therefore, no data tables on apoptosis induction or cell growth inhibition specific to this compound can be provided at this time.

Cell Cycle Perturbation Analysis

Detailed studies analyzing the specific effects of this compound on cell cycle progression are not currently available in published research. Consequently, there is no data to present regarding its potential to cause cell cycle arrest at different phases (e.g., G0/G1, S, or G2/M). Further investigation is required to determine if this compound influences the expression or activity of key cell cycle regulatory proteins.

Enzyme Inhibition Studies

α-Glucosidase Inhibitory Activity

There is no available scientific evidence to suggest that this compound possesses inhibitory activity against the α-glucosidase enzyme. Studies have explored the α-glucosidase inhibitory potential of various natural and synthetic compounds, but this compound has not been a subject of these investigations. As such, no data on its IC50 value or mechanism of inhibition for α-glucosidase can be reported.

Acetylcholinesterase (AChE) Inhibitory Activity

Scientific literature does not currently contain studies specifically evaluating the acetylcholinesterase (AChE) inhibitory activity of this compound. While the quest for novel AChE inhibitors is an active area of research for potential therapeutic applications, the specific effects of this compound on the AChE enzyme have not been documented.

Monoamine Oxidase-A (MAO-A) Inhibitory Activity

There is a lack of research investigating the potential for this compound to inhibit the activity of monoamine oxidase-A (MAO-A). The inhibitory effects of various compounds on MAO-A are of interest for their potential antidepressant and neuroprotective properties, but this compound has not been a focus of such studies.

Other Investigated Biological Activities in Diverse Preclinical Models

Beyond the specific areas outlined above, there is a general absence of published research on other biological activities of this compound in diverse preclinical models. While the broader class of serratene triterpenoids has been noted for various pharmacological properties, these findings have not been specifically attributed to the 21-acetate derivative. Further research is necessary to explore the full spectrum of biological effects of this compound.

Molecular and Cellular Mechanisms of Action

Identification of Putative Molecular Targets and Binding Interactions

The molecular targets of Serratenediol-21-acetate and related compounds are an active area of investigation. Studies suggest that these compounds may interact with multiple cellular components, influencing various biological pathways.

Molecular docking studies have been employed to predict the binding affinities of serratene triterpenoids, including compounds structurally similar to this compound, with various protein targets. These studies have shown binding affinities in the range of -6.9 to -7.3 kcal/mol, indicating potentially significant interactions. researchgate.net While direct binding data for this compound is limited, research on related compounds provides insights into its putative targets. For instance, certain serratene triterpenes have been investigated for their interaction with receptors such as the NMDA receptor. bvsalud.org

The cytotoxic effects observed for some plant extracts containing serratene derivatives suggest that their molecular targets could be involved in fundamental cellular processes. nih.gov These may include proteins that regulate the cell cycle and microtubule dynamics. nih.gov

Investigation of Downstream Signaling Pathway Modulation

The interaction of this compound with its molecular targets can trigger a cascade of downstream signaling events. While specific pathways modulated by this compound are still under detailed investigation, research on related natural products provides a framework for potential mechanisms.

For example, compounds that interact with receptors like the NMDA receptor can influence ion channel activity and subsequent intracellular signaling. bvsalud.org Furthermore, the modulation of pathways related to cell cycle control and microtubule dynamics is a plausible consequence of the binding of serratene triterpenoids to their targets. nih.gov

Some studies on plant extracts containing serratene triterpenes have shown inhibitory activity against enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO). researchgate.netscience.govscience.gov Inhibition of these enzymes can have significant effects on neurotransmitter levels and signaling pathways in the nervous system.

Cellular Pathway Perturbations (e.g., Microtubule Network Organization, Centrosome Duplication, DNA Damage Response)

The effects of this compound and related compounds extend to the perturbation of critical cellular pathways, including the organization of the microtubule network, the duplication of centrosomes, and the DNA damage response.

Microtubule Network Organization: The microtubule network is essential for maintaining cell structure, intracellular transport, and cell division. elifesciences.org Some natural compounds are known to disrupt microtubule dynamics by binding to tubulin, which can block the cell cycle. nih.govscience.gov Studies on plant extracts containing serratene derivatives have shown a mis-organization of the microtubule network, characterized by shorter filaments and a less dense network. nih.gov

Centrosome Duplication: Centrosomes are the primary microtubule-organizing centers in animal cells and play a crucial role in cell cycle progression and spindle formation. nih.gov The duplication of centrosomes is a tightly regulated process that occurs once per cell cycle. nih.govnih.gov Aberrations in this process can lead to genomic instability. Some studies have investigated the impact of plant extracts on centrosome duplication, suggesting that certain compounds can interfere with this process. nih.gov Deacetylases, such as HDACs and sirtuins, are known to negatively regulate centrosome duplication and amplification. nih.govnih.gov

DNA Damage Response: The DNA damage response (DDR) is a complex network of signaling pathways that detects and repairs DNA lesions, thereby maintaining genomic integrity. mdpi.comnih.gov The DDR can be activated by various endogenous and exogenous agents. mdpi.com Some studies suggest that natural compounds can influence the DDR. nih.govmdpi.com For instance, the protein GIV/Girdin has been shown to suppress homologous recombination by sequestering BRCA1 away from DNA double-strand breaks. biorxiv.org

Receptor-Ligand Binding Studies and Computational Modeling for Mechanistic Elucidation

Understanding the direct interaction between a compound and its molecular target is fundamental to elucidating its mechanism of action. Receptor-ligand binding assays and computational modeling are powerful tools for this purpose.

Receptor-Ligand Binding Studies: These assays directly measure the binding affinity and kinetics of a ligand (such as this compound) to its receptor. bioduro.comsigmaaldrich.comfrontiersin.org Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding constants (Kd), association rates (kon), and dissociation rates (koff). frontiersin.org Such studies are essential for confirming the putative targets identified through other methods and for ranking the potency of different compounds.

Computational Modeling: Computational approaches, including molecular docking and molecular dynamics (MD) simulations, provide a theoretical framework for understanding receptor-ligand interactions at an atomic level. nih.govnih.govcambridgescholars.comnih.govtms.org Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. nih.govbiorxiv.orgplos.org MD simulations can then be used to study the stability of the ligand-receptor complex over time and to analyze the dynamic nature of their interactions. plos.orgfrontiersin.org These computational methods can guide the design of new analogs with improved binding properties and help to interpret experimental data.

Molecular docking studies on serratene triterpenoids have provided initial insights into their potential binding modes and affinities with various protein targets. researchgate.net

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Systematic Functional Group Modifications and Activity Profiling of Serratenediol-21-acetate Analogs

The biological profile of serratenediol (B15192) and its acetate (B1210297) derivative is intrinsically linked to the oxygen-containing functional groups at the C-3 and C-21 positions of its pentacyclic structure. researchgate.netresearchgate.net Scientific investigations into the SAR of this class of compounds have involved the synthesis and evaluation of numerous analogs, with modifications targeting these key positions as well as others on the serratene skeleton.

Derivatives have been developed from naturally occurring serratene triterpenes like serratenediol, 21-episerratenediol (B1170138), and diepiserratenediol. chemfaces.com These modifications include altering the groups at C-3 and C-21 to hydroxyls, ketones, or methoxy (B1213986) groups, and introducing other functionalities, such as an oxo group at the C-16 position or a carboxylic acid at C-24. researchgate.netresearchgate.net

The evaluation of these analogs against various biological targets has uncovered distinct activity profiles:

Antitumor and Chemopreventive Activity: A study involving 22 synthetic serratane-type triterpenoids assessed their potential to inhibit tumor promotion by measuring their effects on Epstein-Barr virus early antigen (EBV-EA) activation. chemfaces.com Several derivatives of 3β-methoxyserrat-14-en-21β-ol showed potent inhibitory effects, with some exhibiting strong anti-tumor promoting activity in in-vivo mouse skin carcinogenesis tests. chemfaces.com

Cytotoxic Activity: Certain serratene derivatives have demonstrated moderate to strong cytotoxic activity against various tumor cell lines. For example, 14α,21β-dihydroxyserrat-3β-yl acetate showed moderate cytotoxicity against HepG2, A549, and HuCCA-1 cell lines, while 3α,21β-dihydroxyserrat-14-en-23-oic acid displayed a strong inhibitory effect on HuCCA-1 cells. researchgate.netresearchgate.net

α-Glucosidase Inhibition: SAR studies on serratene triterpenoids as α-glucosidase inhibitors revealed that a combination of a 5-hydroxybenzoate group at C-3, a β-oriented hydroxyl group at C-21, a carboxylic acid at C-24, and a double bond between C-14 and C-15 led to an increase in inhibitory effect. researchgate.net

Cholinesterase (AChE) and Monoamine Oxidase (MAO) Inhibition: Alkaloid-rich fractions from Huperzia species, which also contain serratene triterpenes like serratenediol-3-O-acetate and 21-episerratenediol-3-O-acetate, have shown significant inhibitory activity against AChE and MAO-A. researchgate.net This suggests a potential role for this class of compounds in managing neurodegenerative diseases. researchgate.net

The following table summarizes the biological activities of selected serratenediol analogs.

Compound/AnalogModification(s)Biological ActivitySource(s)
This compound Parent compound with acetate at C-21.Anti-inflammatory, antimicrobial, potential anticancer. ontosight.ai
14α,21β-dihydroxyserrat-3β-yl acetate Acetate group at C-3, hydroxyl at C-21.Moderate cytotoxic activity (HepG2, A549, HuCCA-1). researchgate.netresearchgate.net
3α,21β-dihydroxyserrat-14-en-23-oic acid Carboxylic acid group at C-23.Strong cytotoxic activity (HuCCA-1). researchgate.netresearchgate.net
Serratenediol and derivatives Various modifications at C-3, C-21, C-16.Anti-tumor promoting activity (EBV-EA inhibition). chemfaces.com
Serratene analogs 5-hydroxybenzoate at C-3, COOH at C-24.Potent α-glucosidase inhibition. researchgate.net
Serratenediol-3-O-acetate Acetate group at C-3.Found in fractions with AChE and MAO-A inhibition. researchgate.net

Influence of Stereochemistry and Configuration on Biological Activity

The specific three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of serratene triterpenoids. ontosight.aicymitquimica.com The parent compound, serratenediol, possesses a (3β, 21α) configuration, and deviations from this specific spatial arrangement can lead to significant changes in efficacy. ontosight.ai

The importance of stereochemistry is clearly demonstrated when comparing epimers—molecules that differ in the configuration at only one chiral center. For instance, serratenediol and its C-21 epimer, 21-episerratenediol, along with their corresponding acetates (serratenediol-3-O-acetate and 21-episerratenediol-3-O-acetate), have been isolated and studied. researchgate.netresearchgate.net Differences in the orientation of the substituent at C-21 (α versus β) can profoundly affect how the molecule interacts with its biological target.

This principle is fundamental in medicinal chemistry, as the precise geometry of a molecule must be complementary to the binding site of a target protein or enzyme to elicit a biological response. Even subtle changes in stereochemistry can alter binding affinity, and consequently, the potency of the compound. nih.gov Research suggests that for some compounds, stereochemistry may be crucial for recognition by cellular transporters, affecting the molecule's ability to reach its intracellular target. nih.gov Therefore, maintaining the correct configuration at key chiral centers like C-3 and C-21 is essential for the bioactivity of serratenediol analogs.

Identification of Key Pharmacophoric Features for Specific Activities

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and ionizable groups—that are necessary for a molecule to bind to a specific biological target and exert its effect. researchgate.netnih.gov Based on the SAR studies of this compound and its analogs, several key pharmacophoric features can be identified for their various biological activities.

For general bioactivity, the oxygenated functions at the C-3 and C-21 positions appear to be a cornerstone of the serratene pharmacophore. researchgate.net More specific models can be proposed for distinct activities:

α-Glucosidase Inhibition: The pharmacophore for this activity includes a hydrogen bond-accepting benzoate (B1203000) moiety at C-3, a hydrogen bond-donating hydroxyl group in the β-orientation at C-21, a negatively ionizable carboxylic acid at C-24, and the hydrophobic core provided by the pentacyclic skeleton, including the C14-C15 double bond. researchgate.net

Antitumor Activity: The SAR data suggests that the presence of methoxy groups or acetates at C-3 and C-21, combined with the rigid triterpenoid (B12794562) scaffold, contributes to antitumor and chemopreventive effects. chemfaces.com

General Pharmacophore Model: A typical pharmacophore model for a bioactive compound might consist of one or more hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and several hydrophobic sites. nih.gov For serratenediol derivatives, the hydroxyl and acetate groups at C-3 and C-21 serve as key HBD and HBA sites, while the steroidal backbone provides the necessary hydrophobic character for interaction with nonpolar pockets in target proteins.

Computational Chemistry Approaches for SAR/SMR Elucidation (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational chemistry provides powerful tools to investigate SAR and SMR at the atomic level. Molecular docking is a particularly valuable technique that predicts the preferred orientation of a ligand when bound to a target protein, helping to elucidate the molecular basis of its activity. europeanreview.org

Several studies have employed molecular docking to understand the interactions of serratene triterpenoids with their biological targets:

α-Glucosidase: Docking studies have been used to visualize how serratene inhibitors fit into the active site of α-glucosidase, corroborating SAR findings. researchgate.net These simulations can reveal specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-enzyme complex, explaining why certain functional groups enhance inhibitory activity.

Protein Tyrosine Phosphatase 1B (PTP1B): Molecular docking has also been applied to study the inhibition of PTP1B, an important target in diabetes and obesity research, by serratene triterpenes. researchgate.net

Virtual Screening: Pharmacophore models, as described in the previous section, can be used as filters in virtual screening campaigns to identify new potential inhibitors from large compound databases. nih.gov This computational approach accelerates the discovery of new lead compounds.

Following docking, molecular dynamics (MD) simulations can be performed. MD simulates the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the interactions. These computational approaches are integral to modern drug design, offering a rational basis for the structural modification of lead compounds like this compound to improve their potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. nih.gov

While specific QSAR studies focusing exclusively on this compound are not widely documented, the methodology holds significant promise for this class of compounds. The process involves:

Data Set Collection: Assembling a series of serratenediol analogs with measured biological activity (e.g., IC50 values for enzyme inhibition). nih.gov

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be electronic (e.g., orbital energies, dipole moment), topological (e.g., molecular connectivity), or physicochemical (e.g., lipophilicity). nih.gov

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that links the descriptors to the biological activity. mdpi.com

Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation (using a separate test set of compounds). nih.govmdpi.com

A validated QSAR model can be invaluable for predictive research. It can help identify which structural properties are most influential for activity, guide the design of new analogs with potentially enhanced potency, and prioritize which compounds to synthesize and test, thereby saving time and resources in the drug discovery process. nih.gov

Advanced Analytical Method Development for Research Applications

Development of Robust Chromatographic Methods for Quantification in Complex Biological Matrices

The quantification of triterpenoids like serratenediol-21-acetate from intricate biological matrices, such as plasma, tissue homogenates, or plant extracts, presents analytical challenges due to their structural complexity and the presence of interfering substances. mdpi.comnih.gov Chromatographic techniques are the cornerstone for achieving the necessary separation and selective detection.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of non-volatile compounds like triterpenoids. nih.gov However, many triterpenoids, including this compound, lack strong chromophores, which limits the sensitivity of traditional Photodiode Array (PDA) or Ultraviolet (UV) detection, often requiring detection at low wavelengths (205-210 nm). nih.govthermofisher.com This can lead to sloping baselines and interferences from other components in the sample matrix. labmanager.com

To overcome these limitations, Charged Aerosol Detection (CAD) has emerged as a powerful alternative. thermofisher.com CAD is a mass-based detection method that provides a near-universal response for non-volatile and semi-volatile compounds, independent of their optical properties. thermofisher.comresearchgate.net This makes it particularly suitable for quantifying triterpenoids that lack UV-absorbing moieties. researchgate.net Studies have shown that HPLC-CAD methods can achieve significantly lower limits of quantitation (LOQ), often less than 2 ng on-column, without the need for derivatization. thermofisher.comresearchgate.net The combination of advanced column chemistries, such as C30 stationary phases, with HPLC-CAD provides excellent resolution and sensitivity for complex triterpenoid (B12794562) mixtures. thermofisher.com

The table below summarizes typical parameters for HPLC methods used in triterpenoid analysis, which are applicable for developing a method for this compound.

ParameterHPLC-PDAHPLC-CAD
Column ACE C18 (150 x 4.6 mm, 3 µm) or similar nih.govAcclaim C30 (3 µm) or similar thermofisher.com
Mobile Phase Gradient or isocratic elution with acetonitrile (B52724), methanol (B129727), and water nih.govsemanticscholar.orgGradient of acetonitrile and methanol thermofisher.com
Detection PDA at 205-210 nm nih.govCorona Charged Aerosol Detector thermofisher.com
Sensitivity (LOD) 0.08–0.65 µg/mL semanticscholar.orgnih.gov< 2 ng on column researchgate.net
Key Advantage Simplicity, reliability, and low cost nih.govHigh sensitivity for compounds without chromophores, universal response thermofisher.comlabmanager.com
Key Disadvantage Limited sensitivity for non-chromophoric compounds nih.govHigher initial instrument cost

For ultimate sensitivity and specificity, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of compounds in complex biological matrices. nih.govmdpi.com This technique combines the superior separation power of Ultra-High-Performance Liquid Chromatography (UPLC) or HPLC with the precise detection and structural elucidation capabilities of tandem mass spectrometry. rsc.org

In LC-MS/MS methods, precursor ions corresponding to the mass of this compound can be selectively isolated and fragmented to produce specific product ions. By monitoring these specific mass transitions in Multiple Reaction Monitoring (MRM) mode, the method can achieve exceptional selectivity and sensitivity, effectively eliminating interference from matrix components. mdpi.com This is crucial for pharmacokinetic studies where plasma or tissue concentrations can be very low. nih.gov For instance, a validated UPLC-MS/MS method for a cyanoenone triterpenoid in brain tissue homogenate achieved a quantification range of 3.00–3000 ng/g from a sample as small as 5 mg. nih.gov Atmospheric pressure chemical ionization (APCI) is often preferred over electrospray ionization (ESI) for many triterpenoids due to the low polarity of the analytes, which can enhance ionization efficiency. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. chemrxiv.org Triterpenoids like this compound are naturally non-volatile due to their high molecular weight and polarity. nih.gov Therefore, their analysis by GC-MS requires a chemical derivatization step to convert them into more volatile and thermally stable analogues. mdpi.comias.ac.inmdpi.com

Common derivatization procedures involve silylation, which replaces active hydrogens on hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. mdpi.com This process, often using reagents like trimethylsilyl cyanide, makes the molecule amenable to GC analysis. mdpi.com Following derivatization, GC-MS provides high chromatographic resolution and produces unique electron impact-mass spectrum (EI-MS) fragmentation patterns that allow for unambiguous identification. mdpi.com GC-MS is particularly useful for profiling triterpenoid aglycones after hydrolysis of more complex glycosides or for identifying various triterpene esters in plant extracts. mdpi.comresearchgate.net

Hyphenated Techniques for Metabolite Profiling and Dereplication in Biological Samples

In natural product research, it is crucial to rapidly identify known compounds in a complex extract to avoid their time-consuming re-isolation, a process known as dereplication. scispace.comfrontiersin.org Hyphenated techniques like LC-MS/MS and GC-MS are central to modern dereplication and metabolite profiling strategies. mdpi.comuniversiteitleiden.nl

By analyzing a crude or partially purified extract, these methods generate a wealth of data on the molecular weight and fragmentation patterns of the constituent compounds. mdpi.com This data serves as a chemical fingerprint that can be compared against comprehensive databases of natural products (e.g., METLIN, Dictionary of Natural Products) to tentatively identify known metabolites. scispace.comfrontiersin.org High-resolution mass spectrometry (HR-MS) is particularly powerful in this context, as it provides highly accurate mass measurements, allowing for the determination of elemental compositions. mdpi.com

For triterpenoids, LC-MS/MS is the preferred method for dereplication. nih.gov The fragmentation patterns (MS/MS spectra) are often characteristic of the core triterpene skeleton, allowing researchers to quickly classify compounds within the extract. mdpi.com The creation of in-house or public tandem mass spectral libraries for known triterpenoids further accelerates the identification process, enabling high-throughput screening of plant extracts for compounds like this compound. nih.gov

Method Validation for Research-Grade Purity, Potency, and Quantification in Research Settings

For any analytical method to be considered reliable for research applications, it must undergo rigorous validation. nih.govmdpi.com Method validation ensures that the method is suitable for its intended purpose and provides accurate and reproducible results. Key validation parameters are defined by international guidelines and include specificity, linearity, range, precision, accuracy (trueness), limit of detection (LOD), and limit of quantification (LOQ). semanticscholar.orgmdpi.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. nih.gov

Linearity and Range: Demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a specified range. nih.gov Correlation coefficients (r²) are typically expected to be ≥ 0.998. mdpi.com

Precision: The closeness of agreement between a series of measurements. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). mdpi.com Relative Standard Deviation (RSD) values are generally required to be less than 2-15%, depending on the concentration level. nih.govnih.gov

Accuracy (Trueness): The closeness of the mean test results to the true value, often assessed through recovery studies in spiked samples. semanticscholar.org Acceptable recoveries are typically within 80-120%. semanticscholar.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. mdpi.com

The table below presents typical validation results for analytical methods developed for triterpenoids, demonstrating the performance characteristics required for research-grade quantification.

Validation ParameterAcceptance CriteriaTypical Result for Triterpenoid AssaySource
Linearity (r²) > 0.998> 0.9999 semanticscholar.orgnih.gov
Precision (RSD%) < 15% (20% at LOQ)< 2% nih.govnih.gov
Accuracy/Trueness (%) 80-120%94.70–105.81% semanticscholar.orgnih.gov
LOD Signal-to-Noise ≥ 30.08–0.65 µg/mL (HPLC-PDA) semanticscholar.org
LOQ Signal-to-Noise ≥ 103.00 ng/g (LC-MS/MS) nih.gov

Application of Analytical Methods in Non-Clinical Pharmacokinetic and Pharmacodynamic Research Models

The validated analytical methods described above are fundamental to conducting non-clinical research, particularly pharmacokinetic (PK) and pharmacodynamic (PD) studies. europa.eu These studies are essential for understanding how a compound like this compound is absorbed, distributed, metabolized, and excreted (ADME), and how these processes relate to its biological effects. nih.gov

In a typical non-clinical PK study, the compound is administered to an animal model (e.g., rats or mice) via oral or intravenous routes. nih.govscialert.net Blood samples are then collected at various time points, and the plasma is separated. rsc.org A sensitive and specific LC-MS/MS method is used to quantify the concentration of the compound in the plasma samples. scialert.net The resulting concentration-time data is used to calculate key PK parameters such as:

Maximum plasma concentration (Cmax)

Time to reach maximum concentration (Tmax)

Area under the plasma concentration-time curve (AUC)

Elimination half-life (t½)

Oral bioavailability nih.govscialert.net

These PK data can then be correlated with pharmacodynamic (PD) endpoints, which are measures of the compound's biological effect. nih.gov For example, a PD study might measure changes in the expression of specific target genes or proteins in response to the compound's administration. nih.gov By integrating PK and PD data, researchers can build models that describe the relationship between dose, exposure, and response, providing critical insights for further development. europa.eunih.gov

Future Research Directions and Translational Research Potential

Exploration of Emerging Research Avenues and Unexplored Biological Roles

Initial studies have established that Serratenediol-21-acetate possesses anti-inflammatory and antimicrobial properties. ontosight.ai However, the full spectrum of its biological functions remains largely uncharted. An emerging and significant area of investigation is its potential as an anticancer agent. ontosight.ai Research has shown that related serratene triterpenoids exhibit cytotoxic activity against a range of human cancer cell lines, including prostate (PC3), breast (MDA-MB-231), and cervical (HeLa) cancer cells. dokumen.pub Specifically, certain analogues have demonstrated moderate antiproliferative effects against breast cancer cell lines like MCF-7. researchgate.net Given that plant-derived triterpenoids are recognized for their cytotoxic potential, further in-depth studies are warranted to determine the specific efficacy and mechanisms of this compound in oncology. dokumen.pub

Another promising, yet underexplored, avenue is in the field of neuroprotection. Related compounds within the serratene family have been noted for potential neuroprotective properties. Furthermore, extracts from Huperzia species, a known source of these triterpenoids, have been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidase-A (MAO-A), enzymes linked to neurodegenerative conditions like Alzheimer's disease. science.govresearchgate.net The potential for this compound to act as a cholinesterase inhibitor represents a critical area for future investigation. researchgate.net The crucial role of the compound's specific stereochemistry in its biological activity suggests that even minor structural differences could lead to unique therapeutic applications yet to be discovered. ontosight.ai

Integration with Omics Technologies (e.g., Metabolomics, Proteomics, Transcriptomics) for Holistic Understanding

To move beyond preliminary activity screening, a deeper, more integrated understanding of this compound's mechanism of action is required. The application of "omics" technologies offers a powerful approach to achieve this. scienceopen.comfrontiersin.org By treating specific cell lines (e.g., cancer cells or neurons) with this compound, researchers can employ a multi-omics strategy:

Transcriptomics: To analyze changes in gene expression, identifying the genetic pathways that are activated or suppressed by the compound. metwarebio.com

Proteomics: To study the resulting alterations in protein expression and post-translational modifications, revealing the key proteins involved in the cellular response. metwarebio.com

Metabolomics: To measure changes in the cellular metabolic profile, providing a direct readout of the phenotypic effects and identifying the metabolic pathways that are impacted. metwarebio.comfrontiersin.org

This integrated approach can provide a holistic view of the compound's biological effects, from gene to protein to metabolite. metwarebio.com It can help elucidate complex mechanisms, such as how the compound induces cytotoxicity in cancer cells or modulates inflammatory responses, and can aid in the identification of specific molecular targets and potential biomarkers. frontiersin.orgnih.gov

Development of this compound as a Research Tool or Probe Molecule

The specific biological activities of this compound make it a valuable candidate for development as a research tool. Its demonstrated ability to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) positions it as a useful chemical probe for studying inflammatory signaling pathways. ontosight.airesearchgate.net Researchers could use this compound to investigate the roles of specific cytokines or signaling molecules in various disease models.

The importance of its specific stereochemistry for biological function is a key attribute for a probe molecule, as it allows for more targeted interactions. ontosight.ai By synthesizing analogues with slight structural modifications, scientists could develop a suite of tools to probe the structure-activity relationships of target proteins. This could be particularly useful in validating new drug targets within the pathways it modulates.

Potential as a Lead Compound for Further Drug Discovery Research (Preclinical Stage)

This compound shows significant promise as a "hit" or "lead" compound in drug discovery. upmbiomedicals.com Its natural origin and demonstrated bioactivities, including antimicrobial and antiproliferative effects, make it an excellent starting point for medicinal chemistry campaigns. ontosight.airesearchgate.net The process of drug discovery involves identifying such active compounds and then optimizing their structure to enhance potency and selectivity while minimizing potential toxicity. upmbiomedicals.comnih.gov

Related serratenediol (B15192) compounds have already been suggested as potential lead compounds for developing drugs against Alzheimer's disease. researchgate.net The next logical step for this compound is to advance into the preclinical research stage. science.gov This would involve:

Systematic in vitro and in vivo testing to confirm its efficacy in various disease models.

Structure-Activity Relationship (SAR) studies, where chemists create and test a library of related molecules to determine which parts of the structure are essential for its activity.

Initial ADME (absorption, distribution, metabolism, and excretion) studies to evaluate its drug-like properties. nih.gov

This structured preclinical development could transform this natural product into a viable drug candidate for clinical trials.

Interdisciplinary Research Collaborations to Advance Understanding and Applications

The full potential of this compound can only be realized through robust interdisciplinary collaboration. The journey from a natural extract to a therapeutic agent requires a diverse range of expertise:

Phytochemists and Botanists: To identify and isolate the compound from natural sources like Huperzia and Lycopodium species and to discover new, related triterpenoids. nih.govresearchgate.net

Medicinal and Synthetic Chemists: To elucidate its structure, perform total synthesis, and create novel analogues for SAR studies and lead optimization. ontosight.aiupmbiomedicals.com

Pharmacologists and Cell Biologists: To design and execute in vitro and in vivo experiments to characterize its biological activities and elucidate its mechanisms of action. mdpi.com

Computational Biologists and "Omics" Specialists: To analyze large datasets from transcriptomic, proteomic, and metabolomic studies to build a comprehensive model of the compound's effects. metwarebio.com

Ethnobotanists: To collaborate with communities that use these plants in traditional medicine, which can provide invaluable insights and guide research efforts. researchgate.netmdpi.com

Such collaborations are essential to bridge the gap between basic research and translational application, accelerating the development of this compound from a promising natural compound to a potential therapeutic agent.

Q & A

Q. What are the primary natural sources of Serratenediol-21-acetate, and what methodologies are employed for its isolation?

this compound is predominantly isolated from Huperzia serrata (syn. Lycopodium serratum) and related species like Lycopodium megastachyum. Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification using silica gel or HPLC. Key steps include:

  • Extraction : Crude plant material is macerated in polar solvents to extract diterpenoids.
  • Fractionation : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) separates terpenoid fractions.
  • Crystallization : High-purity fractions yield white lamellar crystals (mp > 300°C) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Structural elucidation requires a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify functional groups and skeletal structure.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C32_{32}H52_{52}O3_3, MW 484.77).
  • Infrared (IR) Spectroscopy : Detects acetate and hydroxyl groups.
  • Melting Point Analysis : Consistency in reported values (e.g., >300°C) validates purity .

Q. How can researchers ensure reproducibility in isolating this compound across different laboratories?

Reproducibility hinges on:

  • Detailed Protocols : Documenting solvent ratios, column dimensions, and temperature conditions.
  • Reference Standards : Cross-referencing with authenticated samples or published spectral data.
  • Purity Checks : Using TLC or HPLC to verify compound homogeneity before crystallization .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the bioactivity of this compound in pharmacological studies?

Key considerations include:

  • Dose-Response Curves : Testing across a logarithmic concentration range (e.g., 1 nM–100 µM) to establish efficacy thresholds.
  • Control Groups : Including vehicle controls and positive comparators (e.g., established bioactive diterpenoids).
  • Assay Validation : Using cell-based models (e.g., enzyme inhibition assays) with triplicate replicates to ensure statistical robustness .

Q. What strategies address discrepancies in reported physicochemical properties of this compound, such as melting points?

Discrepancies may arise from impurities or polymorphic forms. Mitigation approaches:

  • Recrystallization : Using solvents like benzene or chloroform to obtain pure crystals.
  • Cross-Lab Validation : Collaborating with independent labs to replicate results.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) provides precise melting profiles .

Q. How can synthesis or semi-synthesis pathways for this compound be optimized for yield and scalability?

Optimization steps:

  • Catalyst Screening : Testing Lewis acids (e.g., BF3_3-etherate) for acetylation efficiency.
  • Reaction Monitoring : Using TLC or GC-MS to track intermediate formation.
  • Green Chemistry Principles : Employing solvent-free or microwave-assisted methods to reduce waste .

Q. What statistical frameworks are recommended for analyzing dose-dependent bioactivity data in this compound studies?

  • Nonlinear Regression : Fitting data to sigmoidal models (e.g., log[inhibitor] vs. response) to calculate IC50_{50} values.
  • Error Propagation : Reporting standard deviations (SD) or confidence intervals (CI) for triplicate experiments.
  • Software Tools : Utilizing GraphPad Prism or R for robust statistical analysis .

Q. How should researchers document methodological limitations when reporting negative or inconclusive results?

Transparency is critical:

  • Explicit Statements : Detailing instrument sensitivity limits (e.g., detection thresholds in HPLC).
  • Hypothesis Refinement : Proposing follow-up experiments (e.g., alternative assay systems or modified extraction protocols).
  • Data Archiving : Depositing raw datasets in repositories like Figshare for peer review .

Data Presentation Guidelines

  • Tables : Include columns for compound ID, molecular formula, source, and key spectral data (e.g., NMR shifts). Use SI units and define abbreviations in footnotes .
  • Figures : Label chromatograms with retention times and annotate MS spectra with key fragment ions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.